2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-ethoxy-1,3-benzothiazole
Description
This compound features a benzothiazole core substituted at the 2-position with a 4-cyclopropanecarbonylpiperazine group and at the 6-position with an ethoxy moiety. Its molecular formula is inferred as C₁₇H₂₁N₃O₂S (based on structural analogs in ) . The cyclopropanecarbonyl group introduces steric and electronic effects, while the ethoxy substituent enhances lipophilicity.
Properties
IUPAC Name |
cyclopropyl-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-2-22-13-5-6-14-15(11-13)23-17(18-14)20-9-7-19(8-10-20)16(21)12-3-4-12/h5-6,11-12H,2-4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIMCECIKYJYQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-ethoxy-1,3-benzothiazole typically involves multiple stepsThe cyclopropanecarbonyl group is then attached to the piperazine ring under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-ethoxy-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzothiazole derivatives .
Scientific Research Applications
2-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-ethoxy-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-ethoxy-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electronic Effects : Ethoxy in the target compound likely increases lipophilicity, favoring blood-brain barrier penetration compared to polar methanesulfonyl analogs .
- Metabolic Stability : Benzothiazole cores may exhibit superior stability over triazines or benzimidazoles due to aromatic ring fusion .
Biological Activity
The compound 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-ethoxy-1,3-benzothiazole is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on current research findings.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the benzothiazole core and subsequent functionalization with piperazine and cyclopropanecarbonyl groups. The general synthetic route can be summarized as follows:
- Formation of Benzothiazole Core : The initial step involves synthesizing the benzothiazole structure through cyclization reactions involving appropriate precursors.
- Piperazine Functionalization : The benzothiazole derivative is then reacted with piperazine derivatives to introduce the cyclopropanecarbonyl moiety.
- Final Modifications : Further modifications may include ethoxy group introduction, typically achieved through alkylation reactions.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in the context of enzyme inhibition and receptor modulation.
The compound is believed to exert its effects by binding to active sites on various enzymes or receptors, inhibiting their functions. This mechanism is crucial in therapeutic applications such as:
- Anti-inflammatory Effects : By inhibiting pro-inflammatory enzymes, the compound may reduce inflammation.
- Anticancer Activity : Preliminary studies suggest that it may slow down the proliferation of cancer cells through apoptosis induction.
Biological Activity Studies
Recent investigations have highlighted the compound's potential as a selective agonist for peroxisome proliferator-activated receptor delta (PPARδ), which plays a significant role in metabolic regulation.
Structure-Activity Relationship (SAR)
A structure-activity relationship study indicated that modifications to the piperazine and benzothiazole moieties significantly influence biological activity. Key findings from various studies include:
| Compound | EC50 (nM) | Selectivity Ratio (PPARδ/PPARα) | Biological Activity |
|---|---|---|---|
| 5g | 4.1 | High | PPARδ Agonist |
| Tested Compound | TBD | TBD | TBD |
These results suggest that careful structural modifications can enhance agonist efficacy and selectivity for PPARδ, making it a promising candidate for treating metabolic disorders.
Case Studies
Several case studies have been conducted to evaluate the biological activity of related benzothiazole derivatives:
-
Study on Hypercholesterolemia :
- A derivative similar to this compound was tested in vivo for its ability to upregulate high-density lipoprotein (HDL) cholesterol levels.
- Results demonstrated a significant increase in HDL levels, indicating potential benefits in managing cholesterol levels.
-
Anticancer Activity Assessment :
- In vitro studies showed that compounds with similar structures induced apoptosis in various cancer cell lines.
- Mechanistic studies revealed that these compounds could activate caspase pathways leading to programmed cell death.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
